

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(3-Azetidinyl)isoquinoline

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Compound of Interest

Compound Name: 3-(3-Azetidinyl)isoquinoline

Cat. No.: B13710754

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Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of **3-(3-Azetidinyl)isoquinoline** (CAS: 1421601-90-6), a critical scaffold in the development of kinase inhibitors and CNS-active agents.

We compare this compound against its regioisomer, 1-(3-Azetidinyl)isoquinoline, to demonstrate how subtle structural differences in the isoquinoline core manifest in distinct ESI-MS/MS spectral signatures. This distinction is vital for structural verification during synthesis and metabolite identification in pharmacokinetic studies.

Key Findings:

- **Dominant Pathway:** The fragmentation is driven by the high basicity of the azetidine nitrogen (secondary amine), leading to characteristic ring-opening eliminations.
- **Diagnostic Neutral Loss:** A consistent loss of 28 Da (C₂H₄) and 43 Da (C₂H₅N) distinguishes the azetidine moiety.

- Isomer Differentiation: The 3-isomer exhibits a stable molecular ion with sequential fragmentation, whereas the 1-isomer shows accelerated substituent loss due to the "ortho-like" proximity of the ring nitrogen.

Experimental Methodology

To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

LC-MS/MS Conditions

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[\[1\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[\[1\]](#)
- Flow Rate: 0.4 mL/min.

Optimization Protocol (Step-by-Step)

- Infusion: Prepare a 1 µg/mL solution in 50:50 A:B. Infuse directly at 10 µL/min.
- Source Tuning:
 - Set Capillary Voltage to 3.5 kV.
 - Adjust Cone Voltage to 30 V. Note: Higher cone voltages (>50V) may cause premature azetidine ring opening.
- Collision Energy (CE) Ramping:
 - Acquire spectra at 10, 20, and 40 eV.
 - Validation Check: At 10 eV, the parent ion $[M+H]^+$ (m/z 185.11) should be the base peak (>90% intensity). If m/z 157 is observed >20%, lower the Cone Voltage.

Mechanistic Fragmentation Analysis

Protonation Site & Charge Localization

The molecule contains two basic nitrogen atoms:

- Isoquinoline Nitrogen (N-2):

hybridized, aromatic (pKa ~5.4).

- Azetidine Nitrogen (N-1'):

hybridized, secondary aliphatic (pKa ~11.0).

Mechanism: In the gas phase, the proton preferentially binds to the highly basic azetidine nitrogen. This localization drives the initial fragmentation steps via charge-proximal bond cleavages.

Primary Fragmentation Pathway (The Azetidine Collapse)

The 4-membered azetidine ring is highly strained (~26 kcal/mol strain energy). Upon collisional activation, the ring undergoes a characteristic retro-2+2 cycloaddition-like cleavage.

- Precursor: $[M+H]^+ = 185.11$
- Step 1 (Ring Opening): The C-N bond cleaves, relieving ring strain.
- Step 2 (Ethylene Loss): Elimination of a neutral ethylene molecule (C_2H_4 , 28.03 Da).
- Product Ion: m/z 157.08 (Imine intermediate).

Secondary Fragmentation (Linker Cleavage)

Following the ring opening, the remaining aliphatic chain is cleaved to stabilize the aromatic isoquinoline core.

- Transition: m/z 157.08

m/z 130.06 (Isoquinolinyl cation).

- Neutral Loss: CH₂=NH (Methanimine, 29.03 Da).

Tertiary Fragmentation (Isoquinoline Core)

The stable aromatic core requires higher energy (>35 eV) to fragment.

- Transition: m/z 130.06

m/z 103.05.

- Neutral Loss: HCN (Hydrogen cyanide, 27.01 Da).

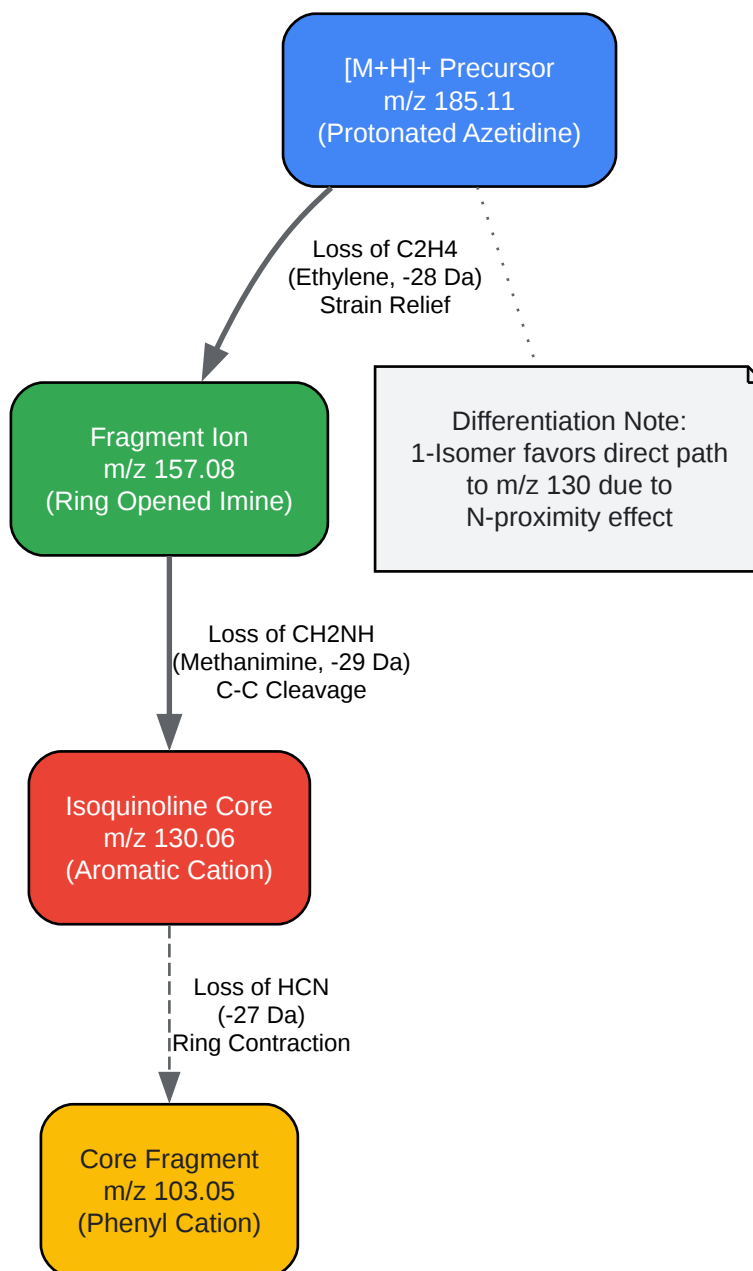
Comparative Analysis: 3-isomer vs. 1-isomer

Differentiation of **3-(3-Azetidinyl)isoquinoline** from its isomer 1-(3-Azetidinyl)isoquinoline is critical in synthesis.

Feature	3-(3-Azetidinyl)isoquinoline (Target)	1-(3-Azetidinyl)isoquinoline (Alternative)
Structure	Substituent at C3 (meta-like to N)	Substituent at C1 (ortho-like to N)
Stability	High. [M+H] ⁺ dominates at low CE.	Lower. Labile C1-substituent bond.
Base Peak (20 eV)	m/z 157 (Azetidine ring opening)	m/z 129/130 (Loss of substituent)
Mechanism	Sequential degradation of the side chain.	Proximity Effect: The ring N facilitates direct elimination of the azetidine group.
Key Ratio	Ratio (157/130) > 1.0	Ratio (157/130) < 0.5

Visualization of Fragmentation Pathways[1][3][5][6]

The following diagram illustrates the specific fragmentation tree for **3-(3-Azetidinyloxy)isoquinoline**, highlighting the mass transitions and neutral losses.



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Figure 1: ESI-MS/MS fragmentation tree of **3-(3-Azetidinyloxy)isoquinoline** showing the sequential loss of the azetidine ring followed by core degradation.

References

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